5-Methyl-2-heptanone
Overview
Description
5-Methyl-2-heptanone: is an organic compound with the molecular formula C8H16O . It is a ketone, specifically a methyl ketone, and is also known by its IUPAC name, 5-methylheptan-2-one . This compound is a colorless liquid with a characteristic fruity odor and is used in various industrial applications due to its solvent properties .
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Similar ketones have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other ketones, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 5-Methyl-2-heptanone in animal models .
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-heptanone can be synthesized through several methods:
Acid-Catalyzed Addition Reaction: One common method involves the acid-catalyzed addition of isobutyraldehyde to acetone.
Oxidation of Alcohols: Another method involves the oxidation of 5-methyl-2-heptanol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methyl-2-heptenal. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, hydrazines, acidic or basic conditions.
Major Products:
Oxidation: 5-Methyl-2-heptanoic acid.
Reduction: 5-Methyl-2-heptanol.
Substitution: Imines, hydrazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-2-heptanone involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to cellular dysfunction . The compound targets various molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
2-Heptanone: Another methyl ketone with a similar structure but lacks the methyl group at the fifth position.
6-Methyl-2-heptanone: A structural isomer with the methyl group at the sixth position.
Comparison:
Properties
IUPAC Name |
5-methylheptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAUGNQLUXTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939531 | |
Record name | 5-Methylheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-12-4 | |
Record name | 5-Methyl-2-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylheptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylheptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What type of chemical reactions does 5-methyl-2-heptanone undergo upon light exposure?
A1: While the provided abstract does not detail the specific photochemical reactions of (s)-(+)-5-methyl-2-heptanone [], it can be inferred that the research investigates how this chiral ketone interacts with light and the subsequent chemical transformations it undergoes. Photochemical reactions of ketones often involve Norrish Type I and Type II processes, leading to the formation of various products like aldehydes, ketenes, and hydrocarbons. Further investigation into the full text of the paper [] would be needed to elucidate the precise reaction pathways studied.
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